1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine
Description
1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine (CAS: 301232-43-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-oxo-3-phenylpropyl substituent at the 4-position. Its molecular formula is C₁₉H₂₇NO₃, with a molecular weight of 317.42 g/mol and a topological polar surface area of 46.5 Ų . The compound’s SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2, highlighting the Boc group, piperidine ring, and ketone-linked phenylpropyl chain .
Pharmacologically, this compound has been studied in the context of neuronal nicotinic acetylcholine receptor (nAChR) modulation. Notably, derivatives with the 3-phenylpropyl group, such as KAB-18, exhibit moderate potency (IC₅₀: 10.2 μM) but significant non-nAChR-related actions (≥90%) in calcium accumulation and KCl-mediated neurosecretion assays .
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-3-phenylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-19(2,3)23-18(22)20-13-11-15(12-14-20)9-10-17(21)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
JMLZWQQJVXXQCR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3-phenylpropyl group in KAB-18 and IB-10 contributes to moderate nAChR potency but introduces substantial off-target effects. Replacing this group with a small alkyl chain (e.g., COB-3) enhances potency 14-fold and eliminates non-nAChR actions .
- Biphenyl esters (e.g., COB series) and benzyl-substituted succinimides (e.g., PPB-6) synergize with small alkyl groups to optimize receptor selectivity .
Key Observations :
- Boc protection is a common strategy to enhance stability during synthesis, as seen in all listed compounds .
- The trifluoromethyl group in 1-BOC-3-Trifluoromethyl-piperidin-4-one increases hydrophobicity (XlogP: ~2.1) compared to the phenylpropyl chain in KAB-18 (XlogP: ~3.5) .
- Norfentanyl, lacking Boc protection but sharing a piperidine core, demonstrates the role of anilide groups in opioid receptor targeting .
Preparation Methods
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base. As demonstrated in the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, this step typically employs dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine (Et3N) to neutralize liberated acid. For example, stirring piperidine with Boc anhydride (1.2 equivalents) and Et3N (2.0 equivalents) in DCM at room temperature for 16 hours yields 1-Boc-piperidine in >95% purity after column chromatography.
Functionalization of the 4-Position via Enolate Alkylation
To install the 3-oxo-3-phenylpropyl moiety at the 4-position, a lithiated intermediate is generated at the carbon opposite the nitrogen. Using lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C, the 4-position hydrogen is abstracted, forming a resonance-stabilized enolate. This intermediate reacts with 3-oxo-3-phenylpropyl bromide (1.5 equivalents) to afford 1-Boc-4-(3-oxo-3-phenylpropyl)piperidine (Figure 1).
Reaction Conditions
- Solvent: THF, −78°C to room temperature
- Base: LDA (2.2 equivalents)
- Alkylating agent: 3-oxo-3-phenylpropyl bromide (1.5 equivalents)
- Yield: 60–70% after purification via silica gel chromatography
Reductive Amination and Boc Protection
Synthesis of 4-(3-Oxo-3-phenylpropyl)piperidine
An alternative route involves reductive amination of 4-piperidone with 3-amino-1-phenylpropan-1-one. However, this method is less direct due to competing side reactions. Instead, a Mannich reaction—analogous to the synthesis of 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol—can be adapted. Piperidine reacts with acetophenone and paraformaldehyde in refluxing toluene, forming 4-(3-oxo-3-phenylpropyl)piperidine via in situ iminium ion formation and subsequent hydrolysis.
Boc Protection Post-Alkylation
The free amine of 4-(3-oxo-3-phenylpropyl)piperidine is protected using Boc anhydride under standard conditions (DMF, Et3N, room temperature). This two-step approach avoids steric hindrance during alkylation but requires careful control of the Mannich reaction to prevent over-alkylation.
Key Data
Tosylate Intermediate and Nucleophilic Substitution
Synthesis of 1-Boc-piperidin-4-ol
Starting from 4-piperidinol, Boc protection proceeds as described in Section 1.1. The resulting 1-Boc-piperidin-4-ol is treated with tosyl chloride (1.1 equivalents) in pyridine or DCM to form the 4-tosylate derivative, a superior leaving group for nucleophilic substitution.
Displacement with 3-Oxo-3-phenylpropyl Grignard Reagent
The tosylate undergoes SN2 displacement with a Grignard reagent derived from 3-oxo-3-phenylpropyl bromide. Generating the Grignard reagent in THF (Mg, 0°C) and reacting it with 1-Boc-piperidin-4-tosylate (1.0 equivalent) at reflux yields the target compound.
Optimization Notes
- Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Excess Grignard reagent (2.0 equivalents) ensures complete substitution.
- Yield: 55–65% after aqueous workup.
One-Pot Alkylation-Acylation Strategy
Concurrent Boc Protection and Alkylation
In a modified approach, piperidine is treated simultaneously with Boc anhydride and 3-oxo-3-phenylpropyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) catalyzes the reaction in a biphasic system (DCM/aqueous NaHCO3), enabling alkylation at the 4-position while protecting the amine.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Enolate Alkylation | Boc protection, LDA, alkylation | 60–70 | 95 | High |
| Reductive Amination | Mannich reaction, Boc protection | 45–55 | 90 | Moderate |
| Tosylate Displacement | Tosylation, Grignard substitution | 55–65 | 93 | High |
| One-Pot Strategy | Concurrent protection/alkylation | 40–50 | 85 | Low |
Mechanistic Insights and Side Reactions
Competing Pathways in Enolate Alkylation
The lithiated 4-position may undergo undesired protonation or dimerization if the alkylating agent is added too slowly. Additionally, over-alkylation can occur if excess 3-oxo-3-phenylpropyl bromide is used, leading to di-substituted byproducts.
Stability of the Boc Group
While Boc is stable under basic conditions, prolonged exposure to strong bases (e.g., LDA) at elevated temperatures may lead to deprotection. Monitoring reaction temperature and time is critical.
Industrial-Scale Considerations
For kilogram-scale production, the tosylate displacement method is preferred due to its operational simplicity and compatibility with continuous flow systems. However, the enolate alkylation route offers higher yields and is favored for small-scale, high-value applications.
Q & A
Q. What are the standard synthetic routes for 1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, starting with Boc protection of the piperidine nitrogen. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to protect the amine group .
- Propyl Chain Introduction : Alkylation or coupling reactions (e.g., Michael addition) to attach the 3-oxo-3-phenylpropyl moiety. Optimize solvent polarity (e.g., acetonitrile for nucleophilic substitution) and temperature (e.g., 0–25°C) to minimize side products .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm Boc group retention (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]+ ion at m/z 356.3) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm) from the Boc and ketone groups .
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H301) and potential skin/eye irritation .
- Avoid lithium aluminum hydride (flammable) in reduction steps; consider safer alternatives like sodium borohydride .
- Storage : Keep in sealed containers under inert gas (N) at –20°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can conflicting data on reaction yields for Boc deprotection be resolved?
- Contradiction Analysis :
- Acid Sensitivity : Trifluoroacetic acid (TFA) in DCM achieves >90% deprotection but may degrade acid-sensitive substituents. Compare with milder conditions (e.g., HCl in dioxane) .
- Side Reactions : Monitor by TLC or LC-MS for byproducts like tert-butyl cations or piperidine ring oxidation .
- Optimization : Use kinetic studies (e.g., varying TFA concentration) to balance efficiency and side reactions .
Q. What methodologies are effective for studying the compound’s bioactivity (e.g., antimicrobial or anticancer effects)?
- In Vitro Assays :
- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Focus on apoptosis markers (caspase-3 activation) and proliferation inhibition (IC determination) .
- Mechanistic Studies : Employ molecular docking to predict interactions with targets like kinases or GPCRs .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenyl with heteroaromatic groups) to evaluate pharmacophore requirements .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Process Chemistry Strategies :
- Continuous Flow Reactors : Improve yield consistency and reduce reaction times for Boc protection steps .
- Crystallization Optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) to recrystallize the final product .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemistry or tautomerism?
- X-ray Crystallography : Determine absolute configuration of the piperidine ring and ketone orientation .
- Dynamic NMR : Study ring-flipping kinetics in the piperidine moiety at variable temperatures .
- DFT Calculations : Predict stable conformers and compare with experimental IR/Raman data .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges | Reference |
|---|---|---|---|---|
| Boc Protection | BocO, DCM, EtN, 0°C | 85–90% | Competitive N-alkylation | |
| Propyl Chain Addition | 3-Oxo-3-phenylpropyl bromide, KCO, CHCN | 70–75% | Steric hindrance on piperidine | |
| Final Deprotection | TFA:DCM (1:1), rt, 2h | 90–95% | Acid-sensitive byproducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
